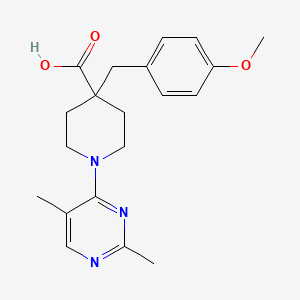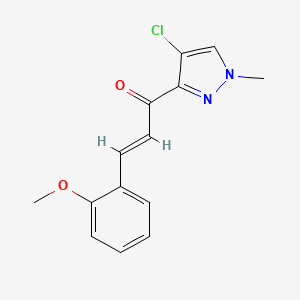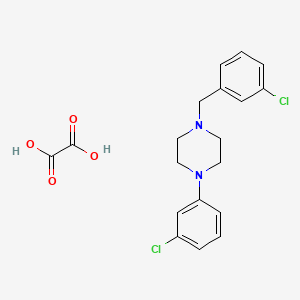![molecular formula C24H19NO4S B5394786 ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)
ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate, also known as EAT, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the thiophene family, which is known for its diverse range of biological activities. EAT has been shown to exhibit interesting biological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate is not fully understood, but it is thought to involve several pathways. One potential mechanism is through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate has been shown to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory activity.
Another potential mechanism is through the modulation of oxidative stress. ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help to reduce the levels of reactive oxygen species and prevent oxidative damage.
Biochemical and Physiological Effects:
ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant activity, ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate has been shown to have anticancer effects. Several studies have demonstrated that ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate is its diverse range of biological activities. This molecule has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects, which make it a promising candidate for further research. However, one limitation of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate. One area of interest is the development of more efficient synthesis methods, which may help to improve the yield and purity of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate, which may provide insight into its potential therapeutic applications.
Additionally, there is a need for further studies to evaluate the safety and toxicity of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate, as well as its pharmacokinetics and pharmacodynamics. This information will be critical for the development of potential therapeutic applications of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate. Finally, there is a need for more studies to evaluate the efficacy of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate in preclinical and clinical settings, which may help to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate involves several steps, starting with the reaction of 2-naphthol with ethyl 2-bromoacetate to form ethyl 2-(2-naphthyl)-4-oxobutanoate. This intermediate is then reacted with thiophene-3-carboxylic acid to form ethyl 2-{[3-(2-naphthyl)-4-oxo-3-thiophenecarbonyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate. Finally, the addition of furfurylamine to the reaction mixture results in the formation of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory activity. Several studies have shown that ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the antioxidant activity of ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate. Oxidative stress is known to play a key role in the development of several diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate has been shown to have potent antioxidant activity, which may help to prevent or reduce the damage caused by oxidative stress.
Propiedades
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-naphthalen-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-2-28-24(27)22-20(18-10-9-16-6-3-4-7-17(16)14-18)15-30-23(22)25-21(26)12-11-19-8-5-13-29-19/h3-15H,2H2,1H3,(H,25,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYMKLOBXSPFC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)


![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)

![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)

![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![4-ethyl-3-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5394780.png)